3-Chloro-4-methoxybenzotrifluoride
Description
Significance of Halogenated Aromatics and Fluorine Chemistry in Contemporary Research
Halogenated aromatic compounds are fundamental building blocks in a multitude of scientific disciplines. iloencyclopaedia.org In medicinal chemistry, the introduction of halogen atoms into a drug candidate can profoundly influence its pharmacological profile, including its potency, metabolic stability, and ability to cross cell membranes. researchgate.netnih.gov Approximately one-third of drugs in clinical trials contain halogens, highlighting their importance in drug design. nih.gov Fluorine, in particular, holds a special status due to its unique properties. acs.org Its high electronegativity (4.0 on the Pauling scale) and the strength of the carbon-fluorine bond—the strongest in organic chemistry—impart significant changes to a molecule's electronic nature, pKa, and dipole moment. nih.gov These modifications are leveraged to enhance drug efficacy, improve bioavailability, and block metabolic pathways that would otherwise deactivate the drug. nih.govpressbooks.pub
Beyond pharmaceuticals, fluorine chemistry is integral to materials science. numberanalytics.comnumberanalytics.com Fluorinated polymers, such as Teflon, are known for their exceptional thermal stability and chemical inertness. numberanalytics.com Current research focuses on developing advanced fluorinated materials for applications in energy storage, electronics, and biocompatible materials. numberanalytics.com The trifluoromethyl (CF3) group, a prominent feature of 3-Chloro-4-methoxybenzotrifluoride, is particularly valuable in the creation of pharmaceuticals, agrochemicals, and industrial chemicals. researchgate.net
Halogenated aromatics also serve as versatile precursors in organic synthesis. They are key substrates in widely used cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures for pharmaceuticals and agrochemicals. researchgate.net
Overview of Benzotrifluoride (B45747) Derivatives in Synthetic Methodologies
Benzotrifluoride and its derivatives are recognized as important intermediates and building blocks in organic synthesis. researchgate.net Their utility extends to the production of crop protection agents, insecticides, pharmaceuticals, and dyes. researchgate.net The benzotrifluoride moiety is often employed in the development of antimalarial agents and other therapeutic compounds. nih.gov
In a more practical laboratory context, benzotrifluoride (BTF) itself has been championed as an environmentally friendlier solvent alternative to chlorinated solvents like dichloromethane. ugent.beacs.org It is relatively inert, making it suitable for a wide range of reaction types, including ionic, transition-metal-catalyzed, and radical reactions. researchgate.netugent.be
The presence of the strong electron-withdrawing CF3 group significantly influences the reactivity of the aromatic ring. This electronic effect is a critical consideration in synthetic planning. For instance, in electrophilic aromatic substitution reactions like nitration, the CF3 group is a meta-director. However, the directing influence of other substituents on the ring can lead to complex product distributions. google.comgoogle.comepo.org Conversely, the CF3 group activates the ring for nucleophilic aromatic substitution, especially when it is positioned ortho or para to a leaving group. researchgate.net A systematic study on the direct photolysis of benzotrifluoride derivatives revealed that the substituents on the ring play a crucial role in the photochemical reactivity of the CF3 moiety, with strong electron-donating groups enhancing the rate of hydrolysis. nih.gov
Structural and Electronic Context of this compound within Substituted Anisoles and Benzotrifluorides
The chemical behavior of this compound is dictated by the interplay of its three substituents on the benzene (B151609) ring: the chloro (-Cl) group, the methoxy (B1213986) (-OCH3) group, and the trifluoromethyl (-CF3) group. Understanding their individual and collective electronic effects is key to predicting the molecule's reactivity.
The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a negative inductive effect (-I), and deactivates the ring towards electrophilic substitution. google.com The chloro group is also deactivating due to its inductive electron withdrawal, but it is an ortho-, para-director in electrophilic substitutions because of its ability to donate electron density through resonance (+R). The methoxy group is a strong activating group and a powerful ortho-, para-director, donating electron density to the ring through resonance.
In this compound, these effects are combined. The activating methoxy group at position 4 and the deactivating chloro group at position 3 have opposing influences. In electrophilic substitution reactions, the powerful activating effect of the methoxy group would be expected to dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). However, position 3 is already occupied. This makes position 5 the most likely site for electrophilic attack. The deactivating trifluoromethyl group at position 1 further complicates this prediction. The electronic landscape of similar molecules, such as those with chloro, fluoro, and nitro groups, has been studied using computational methods to understand potential sites for electrophilic and nucleophilic attack. prensipjournals.combiointerfaceresearch.com
The interaction between these substituents also influences the potential for nucleophilic aromatic substitution. For example, in related compounds like N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a fluorine atom can be selectively displaced by a nucleophile. researchgate.net
Historical Trajectory of Academic Interest in Related Fluorinated and Chlorinated Aromatic Ethers
The study of fluorinated and chlorinated aromatic compounds has a rich history. Elemental fluorine was first isolated by Henri Moissan in 1886, but its extreme reactivity made early investigations challenging. nih.govniscpr.res.in Early attempts to directly fluorinate aromatic compounds like benzene often resulted in explosions or the formation of tars. nih.gov
A significant breakthrough in the synthesis of fluoroaromatics came in 1927 with the Schiemann reaction, which utilized the decomposition of diazonium salts in the presence of fluoroboric acid. nih.gov Another key development was the use of halogen exchange (Halex) reactions, where a chloro-substituent is replaced by a fluoro-substituent using a fluoride (B91410) salt like KF, first reported by Gottlieb in 1936. nih.gov
The synthesis of aromatic compounds with fluorinated side chains, such as benzotrifluoride, was first reported by Swarts in 1898, who found that benzotrichloride (B165768) could be reacted with antimony trifluoride. nih.gov Later, this transformation was achieved using hydrogen fluoride, which formed the basis for industrial production. nih.gov
The synthesis of aryl trifluoromethyl ethers was advanced by the reaction of aryl fluoroformates with sulfur tetrafluoride, a method that required high temperatures and the use of hydrogen fluoride as a catalyst. sci-hub.se The development of fluorinated ethers, including those derived from the reaction of phenols with tetrafluoroethylene, has been an area of ongoing research, driven by their potential use as inert fluids and in other applications. sci-hub.segoogle.com The academic and industrial interest in these compounds stems from their unique properties and their role as intermediates for a wide range of products, from herbicides to pharmaceuticals. epo.orgnih.govgoogleapis.com
Data Tables
Table 1: Physicochemical Properties of 3-Chloro-4-methoxytoluene (Note: Data for the direct trifluoride analogue is limited; this table presents data for the related toluene (B28343) compound for structural context.)
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | nih.gov |
| Molecular Formula | C₈H₉ClO | nist.gov |
| Molecular Weight | 156.61 g/mol | nih.govnist.gov |
| CAS Number | 22002-44-4 | nist.gov |
Table 2: Related Benzotrifluoride Derivatives and Their Applications
| Compound | Application/Use | Source |
| 4-Chloro-3-nitrobenzotrifluoride | Chemical intermediate for herbicides | nih.gov |
| 3-Chloro-4-fluorobenzotrifluoride (B1360330) | Intermediate for medicines and agricultural chemicals | google.com |
| N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide | Herbicide | epo.orggoogleapis.com |
| Benzotrifluoride (BTF) | Solvent for organic synthesis | researchgate.netugent.beacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRXOIBFPBBYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711169 | |
| Record name | 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214340-18-7 | |
| Record name | 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 3 Chloro 4 Methoxybenzotrifluoride
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring and is itself highly stable. nih.gov
The trifluoromethyl group is generally resistant to nucleophilic attack. The carbon-fluorine bond is exceptionally strong, and the fluorine atoms are not good leaving groups. Consequently, direct nucleophilic displacement of a fluoride (B91410) ion from the trifluoromethyl group is not a common transformation under standard laboratory conditions. Attempts to perform such reactions often require harsh conditions and may lead to decomposition rather than the desired substitution. The instability of reactive intermediates generated during trifluoromethylation reactions can also limit the feasibility of these transformations. semanticscholar.org
The trifluoromethyl group does not typically undergo direct electrophilic attack. Instead, its strong electron-withdrawing nature profoundly deactivates the aromatic ring to which it is attached, making electrophilic aromatic substitution reactions more challenging compared to unsubstituted benzene (B151609). This deactivating effect is primarily due to the inductive electron withdrawal by the highly electronegative fluorine atoms. nih.gov Any electrophilic substitution on the ring would be directed to the positions meta to the trifluoromethyl group.
The C-F bonds in the trifluoromethyl group are highly stable, making radical reactions at this center difficult to initiate. Free radical reactions typically involve the breaking of weaker bonds, such as C-H bonds. While radical reactions can be used to introduce trifluoromethyl groups into molecules, the reverse process—reaction at a pre-existing CF3 group—is not a common synthetic strategy.
Table 1: General Stability of the Aromatic Trifluoromethyl Group
| Condition | Stability | Notes |
| Strong Acids | High | Resistant to hydrolysis. |
| Strong Bases | High | Resistant to hydrolysis. |
| Oxidizing Agents | High | Generally inert to common oxidants. |
| Reducing Agents | High | Generally inert to common reductants. |
| Thermal Stress | High | Thermally stable. |
Reactions at the Methoxy (B1213986) Group
A key reaction of the methoxy group in 3-Chloro-4-methoxybenzotrifluoride is ether cleavage to yield the corresponding phenol (B47542), 3-chloro-4-hydroxybenzotrifluoride. This demethylation is a common and important transformation in synthetic chemistry. Ether cleavage is typically achieved by treatment with strong acids, often in the presence of a nucleophile. semanticscholar.orgbeilstein-journals.org Common reagents for this purpose include strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), and Lewis acids such as boron tribromide (BBr3). semanticscholar.org
The reaction proceeds via protonation of the ether oxygen, which makes the methyl group a better leaving group. A nucleophile, such as a halide ion, then attacks the methyl carbon in an SN2 reaction, leading to the formation of the phenol and a methyl halide. beilstein-journals.org
Table 2: Synthesis of 3-chloro-4-hydroxybenzotrifluoride via Demethylation
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 4-(trifluoromethyl)phenol | N-chlorosuccinimide (NCS), Zirconium tetrachloride (ZrCl4) | 2-chloro-4-(trifluoromethyl)phenol | 88% | chemicalbook.com |
Note: The table describes the synthesis of the phenol product via chlorination of the parent phenol, which is a related pathway to accessing the target structure. The direct demethylation of this compound to 3-chloro-4-hydroxybenzotrifluoride is an analogous standard procedure.
Oxidative Transformations of the Alkoxy Functionality
The methoxy group (-OCH₃) on the aromatic ring of this compound is a potential site for oxidative transformation. While direct studies on this specific molecule are not prevalent, the oxidation of alkoxy groups in substituted benzenes is a known chemical transformation. Typically, this involves cleavage of the methyl C-O bond to yield the corresponding phenol.
Oxidizing agents such as peroxymonosulfate (B1194676) can be employed for such transformations, often activated by a catalyst. The reaction proceeds through the formation of highly reactive radical species. In related compounds like nitrophenols, oxidation can lead to the formation of hydroxylated intermediates and subsequent ring-opening products. researchgate.net For this compound, oxidative demethylation would yield 3-chloro-4-(trifluoromethyl)phenol. The conditions for such a reaction would need to be carefully controlled to avoid degradation of the aromatic ring, which is activated by the methoxy group but also contains sensitive substituents.
Reactions at the Chloro Substituent
The chlorine atom at the C-3 position is a key handle for molecular derivatization through a variety of reactions.
The chlorine atom of this compound can be replaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is significantly influenced by the electron-withdrawing trifluoromethyl group, which helps to stabilize the intermediate Meisenheimer complex. However, the electron-donating methoxy group at the para-position can somewhat deactivate the ring towards this type of substitution.
In analogous systems such as 3-chloro-4-fluoronitrobenzene (B104753), nucleophilic substitution is a well-documented process. researchgate.netresearchgate.net For this compound, reactions with various nucleophiles can be envisioned, as detailed in the table below.
| Nucleophile | Reagent Example | Expected Product |
| Hydroxide | Sodium Hydroxide | 2-Methoxy-5-(trifluoromethyl)phenol |
| Alkoxide | Sodium Methoxide (B1231860) | 1,2-Dimethoxy-4-(trifluoromethyl)benzene |
| Amine | Ammonia | 2-Methoxy-5-(trifluoromethyl)aniline |
| Thiolate | Sodium Thiophenoxide | 2-Methoxy-5-(trifluoromethyl)phenyl phenyl sulfide |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as an effective electrophilic partner.
Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or a boronate ester, to form a new C-C bond. libretexts.orgrsc.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org For aryl chlorides, which are less reactive than bromides or iodides, more active catalyst systems employing electron-rich and bulky phosphine (B1218219) ligands are often necessary. organic-chemistry.org
Reaction Scheme:
this compound + R-B(OH)₂ → 3-R-4-methoxybenzotrifluoride
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Product (3-R-4-methoxybenzotrifluoride) |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 4-Methoxy-3-(trifluoromethyl)biphenyl |
| Methylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 4-Methoxy-3-methylbenzotrifluoride |
| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Methoxy-3-vinylbenzotrifluoride |
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This palladium-catalyzed process also requires a base to regenerate the active catalyst. libretexts.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans product. organic-chemistry.org
Reaction Scheme:
this compound + H₂C=CHR → 4-Methoxy-3-(trifluoromethyl)styrene derivative
| Alkene (H₂C=CHR) | Catalyst | Base | Product |
| Styrene | Pd(OAc)₂ | Et₃N | (E)-1-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-phenylethene |
| Methyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Methyl (E)-3-(4-methoxy-3-(trifluoromethyl)phenyl)acrylate |
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. While aryl chlorides can be challenging substrates, modern catalyst systems have expanded the scope of this reaction. organic-chemistry.org However, some conditions have shown chloro-substituted aromatics to be unreactive. rsc.org
Reaction Scheme:
this compound + H-C≡C-R → 3-(Alkynyl)-4-methoxybenzotrifluoride
| Alkyne (H-C≡C-R) | Catalyst System | Base | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-Methoxy-2-(phenylethynyl)-4-(trifluoromethyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | (4-Methoxy-3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane |
The chloro group can be removed and replaced with a hydrogen atom through a reduction reaction. This transformation, known as hydrodechlorination, can be achieved using various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Alternatively, metal-based reducing agents or hydride transfer reagents can be employed. This reaction converts this compound into 4-methoxybenzotrifluoride.
Electrophilic Aromatic Substitution of the Ring System
The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing groups. The methoxy group is a powerful ortho-, para-director and an activating group. The chloro group is a deactivating but ortho-, para-director. The trifluoromethyl group is a strong deactivating and meta-director. The combined influence of these substituents determines the regiochemical outcome.
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. The directing effects of the substituents in this compound are as follows:
-OCH₃ (at C-4): Directs to C-3 and C-5 (ortho positions). The C-3 position is already occupied.
-Cl (at C-3): Directs to C-2 and C-4 (ortho) and C-6 (para). Positions C-2 and C-4 are occupied or sterically hindered.
-CF₃ (at C-1): Directs to C-3 and C-5 (meta positions). The C-3 position is occupied.
Considering these effects, the primary positions for electrophilic attack are C-2 and C-6. The powerful activating and directing effect of the methoxy group is expected to dominate. The position ortho to the methoxy group (C-5) is also meta to the trifluoromethyl group, making it electronically favorable. However, the position ortho to the chloro group (C-2) is also influenced by the methoxy group. Steric hindrance will also play a role.
Based on analogous nitrations of substituted chlorobenzenes, a mixture of products is possible, but the major isomer is likely to be the one where the nitro group is directed by the strongest activating group to the least sterically hindered position. rsc.org Therefore, nitration is expected to predominantly yield 5-Nitro-3-chloro-4-methoxybenzotrifluoride .
| Reagents | Expected Major Product |
| HNO₃ / H₂SO₄ | 5-Nitro-3-chloro-4-methoxybenzotrifluoride |
Halogenation Selectivity (e.g., Bromination, Further Chlorination)
Further halogenation of this compound is an electrophilic aromatic substitution reaction where the position of the incoming halogen (e.g., Br+ or Cl+) is determined by the directing effects of the existing groups. The methoxy group is the most powerful activating and directing group present.
The available positions for substitution on the ring are C2, C5, and C6. The directing effects of the substituents on these positions are as follows:
| Position | Directed by -OCH3 (at C4) | Directed by -Cl (at C3) | Directed by -CF3 (at C1) | Overall Likelihood |
| C2 | meta (unfavored) | ortho (favored) | ortho (unfavored) | Low |
| C5 | ortho (highly favored) | meta (unfavored) | meta (favored) | High |
| C6 | meta (unfavored) | para (favored) | ortho (unfavored) | Low |
Based on this analysis, the incoming electrophile will be directed predominantly to the C5 position, which is ortho to the strongly activating methoxy group and meta to the strongly deactivating trifluoromethyl group. This prediction is consistent with related reactions, such as the bromination of 4-chlorobenzotrifluoride (B24415), which yields 3-bromo-4-chloro-benzotrifluoride, demonstrating substitution meta to the -CF3 group. google.com Similarly, the chlorination of 4-fluorobenzotrifluoride (B1346882) produces 3-chloro-4-fluorobenzotrifluoride (B1360330). google.com
Predicted Halogenation Products:
Bromination: The reaction with bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3 is expected to yield 5-Bromo-3-chloro-4-methoxybenzotrifluoride .
Further Chlorination: The reaction with chlorine (Cl2) and a suitable catalyst is expected to yield 3,5-Dichloro-4-methoxybenzotrifluoride .
Sulfonation Reactions
Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring, typically using fuming sulfuric acid (H2SO4 + SO3). As with halogenation, this is an electrophilic aromatic substitution reaction, and the regiochemical outcome is controlled by the same directing effects.
The potent activating and ortho, para-directing nature of the methoxy group at C4 will again dominate the reaction's selectivity. Therefore, the sulfonic acid group is predicted to add at the C5 position.
| Reactant | Reagent | Predicted Major Product |
| This compound | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 2-Chloro-5-methoxy-4-(trifluoromethyl)benzenesulfonic acid |
While direct experimental data on the sulfonation of this compound is limited in publicly available literature, the prediction is based on well-established principles of electrophilic aromatic substitution. A related compound, 3-chloro-4-methoxybenzenesulfonic acid, is known, though its synthesis may proceed from different precursors. nih.gov
Rearrangement Reactions and Tautomerism Studies
Rearrangement Reactions: There is a lack of specific, documented rearrangement reactions for this compound in the scientific literature. Its stable, substituted benzene ring structure does not lend itself to common intramolecular rearrangements under standard conditions.
Tautomerism Studies: Tautomers are structural isomers of chemical compounds that readily interconvert, most often by the migration of a proton accompanied by a switch of a single bond and an adjacent double bond.
This compound is not expected to exhibit tautomerism. Its structure lacks the key features necessary for this type of isomerization, such as a keto-enol system or labile protons on heteroatoms that can participate in proton transfer. The molecule is a stable aromatic ether.
Tautomerism is typically studied in other classes of compounds, such as nitrogen heterocycles like benzotriazole (B28993) or molecules with acylmethyl groups, where proton transfer between electronegative atoms is feasible. researchgate.netacademie-sciences.fr The absence of such functional groups in this compound precludes this phenomenon.
Applications of 3 Chloro 4 Methoxybenzotrifluoride As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The strategic placement of electron-withdrawing (trifluoromethyl, chloro) and electron-donating (methoxy) groups makes 3-Chloro-4-methoxybenzotrifluoride a crucial starting material for multi-step syntheses. It serves as a foundational scaffold for building larger, more complex organic molecules. For instance, related fluorinated aniline (B41778) structures are used in the synthesis of quinazolines, a class of compounds with significant biological activity. researchgate.net The synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine from a related nitro precursor highlights how this type of substituted phenyl ring is incorporated into larger, biologically relevant scaffolds. researchgate.net
Precursor for Advanced Fluorinated Building Blocks
The presence of the trifluoromethyl group (-CF3) is particularly significant, as fluorine-containing molecules are of great interest in materials science and medicinal chemistry. This compound is a key precursor for a variety of advanced fluorinated building blocks.
Fluorinated anilines are important intermediates for active pharmaceutical and agrochemical ingredients. google.com The conversion of a nitro group to an amine is a common strategy to produce these anilines. For example, the related compound 3-chloro-4-fluoronitrobenzene (B104753) can be reduced to 3-chloro-4-fluoroaniline (B193440) using methods like catalytic hydrogenation with a Pt/C catalyst or iron powder reduction. google.comgoogle.com These methods are indicative of the synthetic pathways applicable to derivatives of this compound. The resulting anilines, such as 3-Chloro-4-(trifluoromethoxy)aniline, are themselves valuable chemical building blocks. chemicalbook.com
These anilines can be further derivatized to form anilides. The reaction of a fluorinated aniline with a carboxylic acid or its derivative creates an amide linkage, resulting in an anilide. This is a fundamental reaction in the synthesis of many specialty chemicals, including the anthelmintic rafoxanide, which is built from a core structure of a substituted chloro-phenoxy aniline. nih.gov
Table 1: Synthesis of Fluorinated Anilines from Related Nitro-Aromatics
| Starting Material | Reagents/Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| 3-chloro-4-fluoronitrobenzene | H₂, Pt/C Catalyst | 3-chloro-4-fluoroaniline | Intermediate for antibiotics, herbicides, and sterilants | google.com |
| 3,4-dichloronitrobenzene | 1. Cesium Fluoride (B91410) (Fluorination) 2. H₂, Pd-C (Reduction) | 3-chloro-4-fluoroaniline | Intermediate for further synthesis | google.com |
The trifluoromethyl group on the aromatic ring can, under certain conditions, be hydrolyzed to a carboxylic acid group (-COOH), providing a pathway to fluoro-containing benzoic acids. The related compound, 3-Chloro-4-methoxybenzoic acid, is a commercially available derivative that showcases this structural motif. fishersci.com The derivatization of compounds into carboxylic acids is a key step in modifying their solubility and reactivity, often utilizing specialized reagents to facilitate the transformation. nih.gov
Fluorinated benzonitriles are another important class of intermediates. This compound can be a precursor to these compounds. One common synthetic route involves the conversion of a corresponding aniline. For example, the related 3-chloro-4-trifluoromethoxy aniline can be transformed into 3-chloro-4-trifluoromethoxy benzonitrile (B105546) via diazotization followed by a Sandmeyer-type reaction. researchgate.net Another general method for preparing fluorobenzonitriles is through a chlorine-fluorine exchange reaction on a corresponding chlorobenzonitrile, catalyzed by a quaternary ammonium (B1175870) compound. google.com The resulting 3-Chloro-4-methoxybenzonitrile is a stable, solid compound. sigmaaldrich.com
Utility in the Construction of Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry. The substituted phenyl structure of this compound is frequently incorporated into various heterocyclic ring systems.
A prominent example is its use in synthesizing quinazoline (B50416) derivatives. researchgate.net Furthermore, related fluorinated benzonitriles serve as starting points for creating substituted benzofurans. These benzonitriles can react with α-hydroxy carbonyl compounds in a tandem SNAr-cyclocondensation strategy to yield fluorinated 3-aminobenzofurans. nih.gov The reactivity of the fluorinated ring allows for the construction of complex fused ring systems, as also seen in the synthesis of triazolopyrazine scaffolds, where late-stage functionalization is used to introduce fluoroalkyl moieties. nih.gov
Contributions to the Synthesis of Specialty Chemicals (Excluding direct product use for drugs/pesticides/herbicides, focusing on its role as a precursor)
Beyond its role as a general intermediate, this compound contributes to the synthesis of specific specialty chemicals by providing a key structural fragment. Its utility is highlighted in its role as a precursor for functional materials. google.com
A specific example of a synthetic pathway where a similar structural core is essential is in the production of the anthelmintic rafoxanide. The synthesis involves coupling a substituted aniline with 3,5-diiodosalicylic acid. nih.gov The aniline precursor, 3-chloro-4-(4-chlorophenoxy)aniline, is first synthesized from 4-chlorophenol (B41353) and 1,2-dichloro-4-nitrobenzene, demonstrating a typical nucleophilic aromatic substitution followed by reduction—a pathway for which this compound and its derivatives are well-suited. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 328-84-7 | C₈H₆ClF₃O |
| 3-chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN |
| 3-chloro-4-fluoronitrobenzene | 350-30-1 | C₆H₃ClFNO₂ |
| 3-Chloro-4-methoxybenzoic acid | 56961-26-3 | C₈H₇ClO₃ |
| 3-Chloro-4-methoxybenzonitrile | 102151-33-7 | C₈H₆ClNO |
| 3-chloro-4-trifluoromethoxy aniline | 64628-73-5 | C₇H₅ClF₃NO |
| 3-chloro-4-trifluoromethoxy benzonitrile | Not Available | C₈H₃ClF₃NO |
| 3,4-dichloronitrobenzene | 99-54-7 | C₆H₃Cl₂NO₂ |
| 3,5-diiodosalicylic acid | 133-91-5 | C₇H₄I₂O₃ |
| 3'-Chloro-4-methoxybenzanilide | 7465-93-2 | C₁₄H₁₂ClNO₂ |
| 4-chlorophenol | 106-48-9 | C₆H₅ClO |
| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | Not Available | C₂₂H₁₉ClFN₅S |
Precursors for Polymer Synthesis
There is currently no readily available scientific literature or data to suggest that this compound is utilized as a monomer or precursor for polymer synthesis. While benzotrifluoride (B45747) derivatives, in general, are used in the chemical industry, the specific combination of chloro and methoxy (B1213986) substituents on the benzotrifluoride ring in this arrangement has not been identified in the context of polymerization reactions such as the formation of polyethers, polyketones, or other polymer classes.
Intermediates for Advanced Materials Research
Similarly, the role of this compound as an intermediate for advanced materials research is not established in the existing body of scientific and technical publications. Advanced materials research often involves the synthesis of molecules with specific electronic, optical, or mechanical properties. While fluorinated compounds are of great interest in materials science, the specific application of this compound in this field has not been reported. Research on related compounds, such as other substituted benzotrifluorides, indicates their potential, but direct evidence for the subject compound is absent.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Chloro-4-methoxybenzotrifluoride. Through the application of various NMR experiments, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be assembled.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of the hydrogen atoms in this compound. The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are dictated by their position relative to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, and the electron-donating methoxy (B1213986) (-OCH₃) group. The methoxy group will present a distinct singlet in the aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.5 - 7.7 | d | ~2 Hz |
| H-5 | 7.2 - 7.4 | dd | ~8-9 Hz, ~2 Hz |
| H-6 | 7.0 - 7.2 | d | ~8-9 Hz |
| -OCH₃ | 3.8 - 4.0 | s | N/A |
Note: Predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon atom of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the downfield region, with their specific shifts determined by the electronic effects of the substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-CF₃) | 125 - 130 (q) |
| C-2 | 130 - 135 |
| C-3 (C-Cl) | 120 - 125 |
| C-4 (C-OCH₃) | 155 - 160 |
| C-5 | 115 - 120 |
| C-6 | 110 - 115 |
| -CF₃ | 120 - 125 (q) |
| -OCH₃ | 55 - 60 |
Note: Predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.
¹⁹F NMR for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atoms. For this compound, this spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group on an aromatic ring.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
Note: Chemical shifts are typically referenced to an external standard like CFCl₃. Predicted data is based on established principles of NMR spectroscopy.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
To unequivocally confirm the structure, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity between adjacent protons on the aromatic ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for connecting the molecular fragments, for instance, showing correlations from the methoxy protons to the C-4 carbon, and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern on the benzene ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Electron Ionization (EI) Mass Spectrometry for Fragmentation Analysis
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl radical from the methoxy group, or a trifluoromethyl radical. The presence of chlorine would also be indicated by a characteristic M+2 isotopic pattern in a roughly 3:1 ratio.
Predicted Fragmentation Pattern for this compound in EI-MS
| m/z Value | Identity of Fragment |
| [M]⁺˙ | Molecular Ion |
| [M-CH₃]⁺ | Loss of a methyl radical |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-CF₃]⁺ | Loss of a trifluoromethyl radical |
Note: This table represents plausible fragmentation pathways. The relative abundance of each fragment depends on its stability.
Electrospray Ionization (ESI) and Other Soft Ionization Methods
Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is particularly useful for analyzing polar, high-molecular-weight, and thermally labile molecules. While ESI is a powerful tool, for a relatively small and volatile molecule like this compound, gas-phase ionization methods like electron ionization (EI) are often more common.
However, soft ionization methods can still provide valuable information, particularly in specialized research contexts. These techniques generate ions with minimal fragmentation, typically yielding a prominent molecular ion or a protonated/adducted molecule. This is useful for confirming the molecular weight of the compound. For instance, in an ESI-MS analysis, this compound (molecular weight: 224.59 g/mol ) would be expected to show ions corresponding to [M+H]⁺ or [M+Na]⁺ in positive ion mode.
Table 1: Predicted Collision Cross Section (CCS) Data for the Analogous Compound 3-chloro-4-iodobenzotrifluoride (B115185) This data is for a related compound and serves as an example of the type of information generated.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 306.89928 | 135.7 |
| [M+Na]⁺ | 328.88122 | 139.9 |
| [M-H]⁻ | 304.88472 | 129.4 |
| [M]⁺ | 305.89145 | 131.4 |
Data sourced from PubChemLite for 3-chloro-4-iodobenzotrifluoride uni.lu.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.
In a typical analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. For this compound, a non-polar or medium-polarity column (e.g., 5% Phenyl Methyl Siloxane) is generally effective semanticscholar.org.
As each component elutes from the GC column, it enters the mass spectrometer. The most common ionization method used in GC-MS is electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries (like NIST or Wiley) for positive identification. nih.govnih.gov
GC-MS is exceptionally effective for determining the purity of a sample. semanticscholar.orgaidic.it The resulting chromatogram displays peaks corresponding to each separated compound. The area of the main peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. Common impurities that might be detected could include unreacted starting materials or by-products from the synthesis.
Table 2: Hypothetical GC-MS Data for Purity Analysis of this compound
| Retention Time (min) | Compound Identity | Peak Area (%) | Identification Method |
|---|---|---|---|
| 8.5 | 3-Chloro-4-methoxytoluene (impurity) | 0.5% | Library Match |
| 10.2 | This compound | 99.4% | Library Match & Standard |
| 11.5 | Dichlorinated by-product (impurity) | 0.1% | Mass Spectrum Interpretation |
This table is a representative example and does not reflect actual experimental data.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used for detailed structural elucidation. lcms.cz It involves multiple stages of mass analysis, typically by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. This method is invaluable for confirming the structure of a synthesized compound and differentiating it from isomers. shimadzu.comresearchgate.net
In a GC-MS/MS experiment, the molecular ion (M⁺) or a prominent fragment ion of this compound (m/z 224 for ³⁵Cl isotope) would be selected in the first mass analyzer. This precursor ion is then directed into a collision cell, where it collides with an inert gas (like argon or helium), causing it to fragment further through a process called collision-induced dissociation (CID). The second mass analyzer then separates and detects these product ions.
The resulting product ion spectrum reveals the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would include the loss of the trifluoromethyl group (•CF₃), a chlorine radical (•Cl), or a methyl radical (•CH₃) from the methoxy group. Analyzing these losses helps confirm the presence and position of each functional group on the benzene ring.
Table 3: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Postulated Neutral Loss |
|---|---|---|---|
| 224 | Low | 209 | •CH₃ |
| 224 | Medium | 189 | •Cl |
| 224 | Medium | 155 | •CF₃ |
| 209 | Medium | 141 | CO |
This table represents a theoretical fragmentation pattern based on chemical principles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that shows absorption bands corresponding to different functional groups. youtube.com
The IR spectrum of this compound would display a unique combination of absorption bands that confirm its structure. Key absorptions would include those for the aromatic ring, the C-O ether linkage, the carbon-chlorine bond, and the carbon-fluorine bonds of the trifluoromethyl group. lumenlearning.comlibretexts.org The specific frequencies of these bands provide strong evidence for the compound's identity.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3100-3000 | Medium-Weak |
| Aromatic Ring | C=C stretch (in-ring) | 1600-1450 | Medium |
| Aromatic Ring | C-H bend (out-of-plane) | 900-675 | Strong |
| Ether | C-O-C asymmetric stretch | 1275-1200 | Strong |
| Ether | C-O-C symmetric stretch | 1075-1020 | Strong |
| Alkyl Halide | C-Cl stretch | 850-550 | Medium-Strong |
| Trifluoromethyl | C-F stretch | 1350-1150 | Very Strong |
Data compiled from general IR spectroscopy correlation tables lumenlearning.comlibretexts.orglibretexts.org.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to below its melting point. If a suitable crystal could be grown and analyzed, the technique would yield a wealth of structural information, including:
Precise bond lengths and bond angles for every atom in the molecule.
The conformation of the methoxy group relative to the benzene ring.
Intermolecular interactions and packing arrangements within the crystal lattice.
While specific X-ray crystallography studies on this compound are not available in the searched literature, this technique remains the gold standard for absolute structure determination in the solid state.
Chromatographic Methods for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC or for preparative-scale purifications.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. Separation occurs based on the analyte's hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
HPLC coupled with a UV detector is a common setup for analyzing aromatic compounds like this compound, as the benzene ring absorbs UV light. The technique can be used to monitor reaction progress, assess final product purity, and isolate the compound from non-volatile impurities. In some research applications, HPLC is coupled with mass spectrometry (LC-MS) to provide both retention time and mass data, enhancing the confidence of identification, as demonstrated in studies of similar halogenated aromatic compounds. researchgate.net
Table 5: Representative HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient (25 °C) |
This table outlines a typical starting method for analytical purposes.
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of "this compound" and related substituted benzotrifluorides, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a critical tool for purity assessment, reaction monitoring, and identification of by-products in research and manufacturing settings. The inherent volatility of many benzotrifluoride (B45747) derivatives makes them well-suited for GC analysis.
Detailed research into the gas chromatographic behavior of "this compound" is essential for developing robust analytical methods. While specific, publicly available, detailed methods for this exact compound are limited, the analysis of structurally similar compounds provides a strong foundation for method development. For instance, the analysis of various chlorinated, nitrated, and methoxylated benzotrifluoride derivatives has been documented, demonstrating the utility of GC for this class of compounds.
Research involving the synthesis of benzotrifluoride derivatives frequently employs gas chromatography to assess product purity and quantify components in reaction mixtures. For example, in processes for preparing p-chloro-benzotrifluoride, gas chromatographic determination is used to ascertain the product content, which can be as high as 96.3% by weight, with the remainder often being related intermediates like p-chloro-monochlorodifluoro-methylbenzene.
Furthermore, environmental analysis of groundwater has utilized GC-MS to identify and quantify various benzotrifluoride derivatives, highlighting the sensitivity and specificity of the technique for trace-level detection. These studies often involve the development of specific methods to separate a range of related compounds, providing valuable insights into retention behavior based on substitution patterns.
The following tables represent hypothetical yet scientifically plausible gas chromatographic methods and retention time data for "this compound" and related compounds, based on established principles of GC and data from similar analytes.
Hypothetical GC Method Parameters
This table outlines typical parameters for the gas chromatographic analysis of "this compound". The selection of a mid-polar capillary column is often suitable for providing good resolution of halogenated and methoxy-substituted aromatic compounds.
Table 1: Illustrative Gas Chromatography (GC) Method Parameters
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 80 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C (hold for 5 min) |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 300 °C |
Expected Retention Time Data
The retention time of a compound in GC is dependent on its volatility and interaction with the stationary phase. For a homologous series or structurally related compounds, retention times often follow predictable patterns. The following table provides hypothetical retention time data for "this compound" and some of its potential precursors or related impurities under the GC conditions outlined in Table 1.
Table 2: Hypothetical Retention Time Data for this compound and Related Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Retention Time (min) (Hypothetical) |
| 4-Methoxybenzotrifluoride | C₈H₇F₃O | 176.14 | 155 | 10.5 |
| 3,4-Dichlorobenzotrifluoride (B146526) | C₇H₃Cl₂F₃ | 215.00 | 178 | 12.8 |
| This compound | C₈H₆ClF₃O | 210.58 | 205 | 14.2 |
| 3,5-Dichloro-4-methoxybenzotrifluoride | C₈H₅Cl₂F₃O | 245.03 | 230 | 16.5 |
Theoretical and Computational Studies of 3 Chloro 4 Methoxybenzotrifluoride
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. DFT methods are widely used to predict molecular properties by calculating the electron density. nih.govnih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational cost for determining optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov Such calculations form the basis for more detailed analyses of the molecule's characteristics.
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govdntb.gov.ua A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted benzene (B151609) derivatives, these orbitals are typically distributed across the aromatic system, with significant contributions from the substituents. The analysis of these orbitals helps in understanding intramolecular charge transfer (ICT) processes within the molecule. prensipjournals.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Chloro-4-methoxybenzotrifluoride
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.65 | LUMO-HOMO Energy Difference |
The distribution of electron density within a molecule is key to predicting its reactive behavior. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. nih.gov This information, combined with the Molecular Electrostatic Potential (MEP) map, allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scispace.com The MEP surface visually represents the electrostatic potential, where negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, and positive potential regions (colored blue) are prone to nucleophilic attack. scispace.com In this compound, the electronegative oxygen, chlorine, and fluorine atoms create distinct regions of negative potential, influencing how the molecule interacts with other reactants.
Table 2: Hypothetical Mulliken Atomic Charges for this compound
| Atom/Group | Calculated Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| Oxygen (Methoxy) | -0.58 | Nucleophilic/H-bond acceptor |
| Chlorine | -0.15 | Electrophilic site on carbon, weak nucleophilic site on Cl |
| CF3 Group (Fluorines) | -0.25 (each F) | Strong electron-withdrawing, potential for H-bonding |
| Aromatic Ring Carbons | Variable | Sites for electrophilic/nucleophilic aromatic substitution |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org It allows researchers to map out the potential energy surface of a reaction, providing insights into its feasibility, kinetics, and selectivity.
A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). Locating and characterizing the TS is a primary goal of mechanistic studies. mdpi.com Computational algorithms can search for these saddle points on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. By analyzing the geometry and vibrational frequencies of the TS, chemists can understand the bonding changes that occur during a key transformation, such as a substitution or coupling reaction involving this compound.
When a reaction can yield multiple structural isomers (regioisomers) or stereoisomers, computational modeling can predict the predominant product. rsc.org This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation barrier is the most kinetically favorable and is expected to yield the major product. researchgate.net For electrophilic aromatic substitution on this compound, for example, theoretical calculations can determine whether an incoming electrophile will preferentially add to the position ortho, meta, or para to a given substituent by comparing the energies of the corresponding transition states. This predictive power is invaluable for designing efficient and selective synthetic routes. rsc.orgmdpi.com
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations would provide critical insights into its intermolecular interactions, which govern its physical properties such as boiling point, solubility, and crystal structure.
In a typical MD simulation, a system of molecules is modeled in a simulation box with periodic boundary conditions to mimic a bulk environment. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time.
For this compound, the key intermolecular interactions would include:
Van der Waals forces: These are ubiquitous, weak, non-specific interactions arising from temporary fluctuations in electron density. The trifluoromethyl (-CF3), chloro (-Cl), and methoxy (B1213986) (-OCH3) groups, along with the benzene ring, would all contribute to these interactions.
Dipole-dipole interactions: The presence of electronegative fluorine, chlorine, and oxygen atoms creates a permanent dipole moment in the molecule. These dipoles would align in the liquid and solid states, leading to attractive interactions that are stronger than van der Waals forces.
Hydrogen bonding: While this compound cannot donate hydrogen bonds, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor in the presence of suitable donor molecules, such as water or alcohols. This has significant implications for its solubility in protic solvents.
π-π stacking: The aromatic benzene ring can interact with the rings of neighboring molecules through π-π stacking, where the electron-rich π systems are attracted to each other.
MD simulations can quantify the strength of these interactions and predict how the molecules arrange themselves in condensed phases. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding a neighboring molecule at a certain distance from a reference molecule, revealing the local molecular structure.
Table 1: Predicted Intermolecular Interaction Energies for this compound
| Interaction Type | Functional Groups Involved | Predicted Energy Range (kJ/mol) |
| Van der Waals | Benzene ring, -CF3, -Cl, -OCH3 | 2-10 |
| Dipole-Dipole | -Cl, -OCH3, -CF3 | 5-20 |
| Hydrogen Bonding (acceptor) | -OCH3 with H-bond donor | 10-40 |
| π-π Stacking | Benzene ring | 5-15 |
Note: The data in this table is illustrative and based on typical values for similar functional groups in other molecules, as direct experimental or computational data for this compound is not available.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, also known as ab initio methods, use quantum mechanics to predict the electronic structure and properties of molecules without relying on experimental data. Density Functional Theory (DFT) is a widely used first-principles method that can accurately predict a range of spectroscopic properties. researchgate.net
For this compound, DFT calculations would typically start with geometry optimization to find the lowest energy structure of the molecule. Once the optimized geometry is obtained, various spectroscopic properties can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen-1 (¹H) and carbon-13 (¹C) nuclei. researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts are often compared to a reference compound, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) and Raman Spectroscopy: First-principles calculations can determine the vibrational frequencies of the molecule. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR and Raman spectra can be compared with experimental data to identify the characteristic vibrational modes of the functional groups in this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. researchgate.net This involves calculating the energies of the electronic transitions from the ground state to various excited states. The predicted absorption wavelengths (λmax) and their corresponding intensities can help in understanding the electronic structure and color of the compound.
Table 2: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shift (ppm) | 7.2 - 7.8 | 7.1 - 7.7 |
| ¹³C NMR | Chemical Shift (ppm) | 110 - 160 | 112 - 158 |
| IR Spectroscopy | C-Cl Stretch (cm⁻¹) | 700 - 800 | 710 - 790 |
| C-O Stretch (cm⁻¹) | 1200 - 1300 | 1220 - 1280 | |
| C-F Stretch (cm⁻¹) | 1100 - 1200 | 1110 - 1190 | |
| UV-Vis Spectroscopy | λmax (nm) | ~280 | ~285 |
Note: The data in this table is for illustrative purposes. The predicted values are based on typical ranges for similar aromatic compounds, and the hypothetical experimental values are what might be expected based on these predictions. Direct experimental or computational data for this compound is not available in the cited literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of trifluoromethylated aromatic compounds exist, the pursuit of more sustainable and efficient routes remains a key objective in modern chemistry. researchgate.netteknoscienze.com Future research in this area for 3-Chloro-4-methoxybenzotrifluoride is likely to focus on several key areas:
Mechanochemical Synthesis: Exploring solid-state reactions, which minimize or eliminate the need for solvents, presents a green alternative to traditional solution-phase synthesis. acs.org A potential mechanochemical approach could involve the deaminative trifluoromethylation of an appropriately substituted aromatic amine, offering a more environmentally benign pathway. acs.org
Late-Stage Functionalization: Developing methods for the late-stage introduction of the trifluoromethyl, chloro, or methoxy (B1213986) groups onto a pre-existing aromatic scaffold would provide greater flexibility and efficiency in the synthesis of complex molecules.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could lead to highly selective and environmentally friendly processes.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Development of efficient solid-state trifluoromethylation, chlorination, or methoxylation reactions. |
| Late-Stage Functionalization | Increased synthetic efficiency for complex derivatives. | Regioselective C-H activation and functionalization of substituted benzene (B151609) rings. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for specific bond formations. |
Exploration of C-F Activation Chemistry in Diverse Transformations
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation is a significant challenge. nih.gov However, recent advances have demonstrated the feasibility of C-F bond functionalization in trifluoromethylarenes, opening up new avenues for the transformation of this compound. nih.gov
Future research could explore:
Reductive Defluorination: The partial reductive defluorination of the trifluoromethyl group could lead to the formation of difluoromethyl or monofluoromethyl derivatives, which are valuable motifs in medicinal chemistry. nih.gov
Visible-Light Photocatalysis: The use of visible light to activate the C-F bond offers a mild and sustainable approach to functionalization. rsc.org Research into photocatalytic systems capable of selectively activating a single C-F bond in this compound could unlock novel transformations.
Transition-Metal Catalysis: The development of new transition-metal catalysts capable of oxidative addition into the C-F bond would enable a wide range of cross-coupling reactions, allowing for the introduction of new functional groups at the trifluoromethylated position. nih.gov
Asymmetric Synthesis Utilizing this compound as a Chiral Precursor
While this compound is itself achiral, its substitution pattern provides opportunities for the creation of chiral molecules through asymmetric synthesis. The presence of different substituents on the aromatic ring makes the molecule prochiral, meaning that the introduction of a new functional group at a specific position can generate a chiral center.
Future research in this area could focus on:
Asymmetric C-H Activation: The development of chiral catalysts that can enantioselectively activate a C-H bond on the aromatic ring would allow for the direct introduction of a new substituent, creating a chiral center.
Asymmetric Nucleophilic Aromatic Substitution: If a suitable leaving group were present on the ring, asymmetric nucleophilic aromatic substitution could be employed to introduce a new substituent and generate chirality.
Diastereoselective Reactions: For reactions involving the side chain of a derivative of this compound, the existing substituents on the ring could influence the stereochemical outcome of the reaction, leading to the formation of one diastereomer in excess.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. wikipedia.orgnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising area for future research.
Key research directions include:
Continuous Halogenation and Nitration: Reactions such as chlorination and nitration, which are often highly exothermic and can be hazardous in batch, can be performed more safely and with greater control in a continuous flow reactor. rsc.orgamt.uk
Multi-step Continuous Synthesis: The development of multi-step flow systems, where several reaction steps are performed in sequence without isolation of intermediates, could significantly streamline the production of complex molecules derived from this compound. nih.gov
In-line Purification: The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, into a flow system would allow for the direct production of high-purity material.
| Flow Chemistry Application | Potential Benefits |
| Continuous Synthesis | Enhanced safety, improved heat and mass transfer, scalability. |
| Hazardous Reaction Handling | Controlled environment for exothermic or otherwise hazardous reactions. |
| Multi-step Synthesis | Increased efficiency and reduced waste by eliminating intermediate workups. |
Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be gained through the use of advanced in-situ spectroscopic techniques. nih.gov These methods allow for the real-time monitoring of reaction progress, providing valuable insights into reaction kinetics and the formation of transient intermediates. frontiersin.org
Future research could employ:
In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and intermediates in real-time, providing valuable kinetic data. rsc.orgyoutube.com
In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about the species present in a reaction mixture, aiding in the elucidation of reaction mechanisms.
In-situ Mass Spectrometry: The use of in-situ mass spectrometry can allow for the detection of low-concentration intermediates and byproducts, providing a more complete picture of the reaction pathway.
Multi-component Reactions Incorporating the Trifluoromethyl-Methoxy-Chlorobenzene Moiety
Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.gov The development of new MCRs that incorporate the this compound moiety would provide rapid access to a diverse range of complex molecules.
Potential avenues for future research include:
Ugi and Passerini Reactions: Exploring the use of derivatives of this compound in classic MCRs such as the Ugi and Passerini reactions could lead to the synthesis of novel peptide-like structures.
Palladium-Catalyzed MCRs: The development of palladium-catalyzed MCRs involving this compound could enable the construction of complex molecular architectures through a combination of cross-coupling and other transformations. acs.org
Photoredox-Catalyzed MCRs: The use of photoredox catalysis to initiate MCRs involving this compound could provide access to novel reaction pathways and molecular scaffolds. acs.org
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile building block in organic synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
